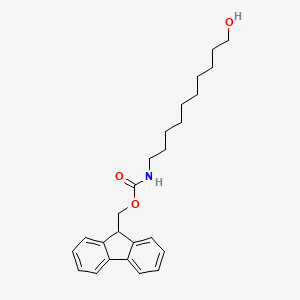

Fmoc-Adc(10)-ol

Description

Significance of Fmoc-Chemistry in the Design and Construction of Functional Molecules

The Fmoc group is a base-labile protecting group for amines, most notably for the α-amino group of amino acids in peptide synthesis altabioscience.comamericanpeptidesociety.orglgcstandards.compublish.csiro.au. Developed by Carpino and Han, its widespread adoption, particularly in Solid-Phase Peptide Synthesis (SPPS), is attributed to several key advantages over older methods like the Boc (tert-butyloxycarbonyl) strategy altabioscience.comamericanpeptidesociety.orgpublish.csiro.au.

The primary benefit of Fmoc chemistry lies in its mild deprotection conditions. The Fmoc group is efficiently removed using secondary amines, such as piperidine (B6355638) in dimethylformamide (DMF), a process that is significantly milder than the acidic conditions (e.g., trifluoroacetic acid, TFA) required for Boc group removal altabioscience.comamericanpeptidesociety.orglgcstandards.com. This mildness is crucial for the synthesis of peptides containing acid-sensitive post-translational modifications, such as phosphorylation or glycosylation, which might be degraded or lost under harsher acidic conditions altabioscience.comnih.gov.

Furthermore, Fmoc chemistry offers orthogonality, meaning the Fmoc protecting group can be removed independently of other protecting groups (e.g., acid-labile side-chain protecting groups) used in a synthesis altabioscience.comnih.gov. This orthogonality is essential for the modular assembly of complex molecules, allowing for selective functionalization and elongation of molecular chains. The Fmoc group also possesses a strong UV absorption, which facilitates real-time monitoring of coupling and deprotection steps during automated synthesis publish.csiro.aunih.gov. These attributes collectively make Fmoc chemistry a highly efficient, versatile, and robust strategy for constructing peptides, peptidomimetics, and other functional organic molecules altabioscience.comamericanpeptidesociety.orglgcstandards.compublish.csiro.au.

Contextualization of Long-Chain Amino Alcohol Derivatives within Bioconjugation and Chemical Biology Research

Fmoc-Adc(10)-ol, likely referring to a 10-carbon amino alcohol derivative protected by the Fmoc group (e.g., Fmoc-protected 10-aminodecan-1-ol), represents a class of such versatile compounds. The specific nomenclature "Adc(10)" suggests a 10-carbon backbone, with "Adc" possibly indicating an amino-alcohol derivative. The presence of the Fmoc group renders the amine functionality protected, allowing the hydroxyl group or other parts of the molecule to be selectively modified or coupled.

In bioconjugation, which involves linking biomolecules with other molecules (e.g., drugs, labels, polymers), long-chain amino alcohol derivatives can serve as integral components of linkers or as functional handles. For instance, they can be incorporated into Antibody-Drug Conjugates (ADCs) or peptide-drug conjugates (PDCs) to modulate drug release, improve solubility, or target specific cellular compartments uit.nosigmaaldrich.comspringernature.com. In chemical biology, such Fmoc-protected building blocks can be used to synthesize modified peptides, lipids, or other biomolecules for studying biological pathways, developing diagnostic tools, or creating novel therapeutic agents researchgate.net. The ability to introduce a long, hydrophobic chain with protected amine and reactive alcohol functionalities makes compounds like Fmoc-Adc(10)-ol valuable for fine-tuning the properties of complex bioconjugates and biomaterials.

While specific research findings detailing the synthesis yields or direct applications of Fmoc-Adc(10)-ol were not extensively detailed in the provided search results, its structural features suggest its utility as a versatile building block in strategies requiring Fmoc-compatible synthesis of molecules with long lipophilic chains and a hydroxyl functional group.

Compound Listing

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Adc(10)-ol | 60257-22-9 | C₂₅H₃₃NO₃ | 395.53 |

| Fmoc-10-Adc-OH | 143688-82-8 | C₂₅H₃₁NO₄ | 409.5 |

| FMOC-ADC(10)-OL | 1396986-80-3 | C₂₅H₃₃NO₃ | 395.53 |

| 10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid | 143688-82-8 | C₂₅H₃₁NO₄ | 409.5 |

Representative Data Tables

Given the lack of specific research findings for Fmoc-Adc(10)-ol in the provided search snippets, the following tables present representative physicochemical properties and synthesis outcomes typical for Fmoc-protected long-chain amino alcohols, based on general chemical principles and related literature.

Table 1: Representative Physicochemical Properties of Fmoc-Protected Long-Chain Amino Alcohols

| Property | Value / Description | Notes |

| Molecular Formula | C₂₅H₃₃NO₃ | Based on Fmoc-NH-(CH₂)₁₀-OH structure. |

| Molecular Weight | 395.53 g/mol | Calculated based on the formula. |

| LogP (XLogP3) | ~5.8 | Indicates significant lipophilicity, characteristic of long chains. |

| Appearance | White to off-white solid | Typical for Fmoc-protected amino acid derivatives. |

| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, MeOH) | Expected due to the organic nature of the Fmoc group and alkyl chain. |

| UV Absorption | Strong absorption in the UV region (due to Fmoc group) | Useful for detection and monitoring during synthesis. |

| Fmoc Deprotection | Sensitive to basic conditions (e.g., piperidine in DMF) | Characteristic of Fmoc protecting group chemistry. |

Table 2: Representative Synthesis Outcomes for Fmoc-Protected Long-Chain Amino Alcohols

| Synthesis Method | Starting Materials | Typical Yield | Enantiomeric Ratio (er) | Key Reagents/Conditions | Notes |

| Sharpless Asymmetric Aminohydroxylation (SAAH) nih.govacs.orgacs.org | Alkenes, FmocNHCl (Nitrogen Source) | 50-80% (with chiral ligands) | >90:10 (often >95:5) | (DHQD)₂PHAL or (DHQ)₂PHAL (chiral ligands), OsO₄, K₃Fe(CN)₆, K₂CO₃ | Allows for enantioselective synthesis of chiral amino alcohols. Yields and regioselectivity can be influenced by ligands and conditions. |

| Reduction of Fmoc-Amino Acid Azides niscpr.res.in | Fmoc-amino acid azides | Good to High | N/A (if starting from racemic azide) | NaBH₄ in aqueous solvent | Efficient method for converting Fmoc-amino acid azides to Fmoc-amino alcohols. |

| Other routes (e.g., from amino acids) | Various protected amino acids or related precursors | Variable | Variable | Dependent on specific route (e.g., reduction, protection) | General methods for synthesizing Fmoc-protected amino alcohols exist, often involving protection of the amine and modification of other groups. |

Note: The data presented in these tables are representative and illustrative, based on general chemical knowledge and literature concerning Fmoc-protected amino alcohols. Specific experimental data for Fmoc-Adc(10)-ol may vary.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(10-hydroxydecyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO3/c27-18-12-6-4-2-1-3-5-11-17-26-25(28)29-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24,27H,1-6,11-12,17-19H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHSADYFCFERJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the Fmoc Adc 10 Ol Scaffold

Evaluation of the Chemical Stability of the Fmoc-Adc(10)-ol Moiety Under Diverse Reaction Conditions

The Fmoc group is known for its stability under acidic and oxidative conditions, making it orthogonal to many other protecting groups used in peptide synthesis chempep.comiris-biotech.detotal-synthesis.com. It tolerates reagents like trifluoroacetic acid (TFA) and hydrofluoric acid (HF) chempep.comiris-biotech.de. However, the Fmoc group is base-labile and is typically removed using secondary amines like piperidine (B6355638) or tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) chempep.comiris-biotech.deiris-biotech.debiotage.com. The stability of the hydroxyl group and the decanoic acid backbone under these conditions is generally good, but specific reaction environments may require careful consideration. For instance, prolonged exposure to strong bases during Fmoc deprotection could potentially lead to side reactions involving other functionalities if not carefully controlled.

Strategic Functionalization of the Hydroxyl Group in Fmoc-Adc(10)-ol

The terminal hydroxyl group in Fmoc-Adc(10)-ol provides a key site for further chemical modifications, allowing for the introduction of various functionalities or conjugation to other molecules.

The hydroxyl group can readily undergo esterification reactions with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. Similarly, etherification reactions, such as alkylation with alkyl halides or tosylates, can be performed to create ether linkages. These transformations are valuable for diversifying the structure of the amino acid, altering its solubility, or introducing specific side chains for biological activity or conjugation nih.gov. For example, esterification could attach a fatty acid, while etherification could introduce a polyethylene (B3416737) glycol (PEG) chain.

The hydroxyl group can also be converted into carbamate (B1207046) or carbonate linkages. Reaction with isocyanates can form carbamates, which are stable linkages often used in bioconjugation. Similarly, reaction with phosgene (B1210022) or its equivalents can lead to the formation of carbonate linkages. These reactions are instrumental in attaching larger molecules, such as peptides, proteins, polymers, or drug payloads, to the Fmoc-Adc(10)-ol scaffold.

Explorations of Chemical Transformations Along the Decanoic Acid Backbone for Tailored Properties

While the primary reactive sites are the Fmoc-protected amine and the hydroxyl group, the decanoic acid backbone itself offers potential for modifications. However, direct functionalization of saturated aliphatic chains typically requires more vigorous conditions, such as radical halogenation or oxidation, which might not be compatible with the Fmoc group or other functionalities without careful optimization. Research in this area would likely focus on selective functionalization at specific positions along the chain if required for tailored properties, though such modifications are less common compared to reactions at the terminal hydroxyl or amine groups.

Advanced Strategies for Mitigation of Undesired Side Reactions in Fmoc-Based Chemistry

Fmoc-based SPPS is prone to several side reactions that can compromise peptide purity and yield. Strategies to mitigate these issues are crucial for successful synthesis.

Applications in Bioconjugate Chemistry and Advanced Molecular Design

Contributions to Advanced Drug Delivery Systems and Biomaterials Science

Enhancing Aqueous Solubility and Bioavailability through Rational Linker Design

The design of linkers is critical in bioconjugate chemistry, particularly for improving the solubility and bioavailability of therapeutic agents. While specific research directly detailing Fmoc-Adc(10)-ol's role in enhancing aqueous solubility and bioavailability is limited in the provided search results, the general principles of linker design and solubility enhancement are well-established. Poor aqueous solubility is a significant challenge in drug development, affecting absorption and efficacy globalresearchonline.netresearchgate.net. Strategies to overcome this often involve chemical modifications or the incorporation of solubilizing moieties into linker structures. Fmoc-protected amino acids and peptides, in general, have been explored for their ability to form hydrogels and self-assemble into nanostructures, which can influence the solubility and delivery of encapsulated substances nih.govmdpi.comacs.orgnih.gov. The presence of the decanoic acid chain in Fmoc-Adc(10)-ol, coupled with the Fmoc group, could potentially be leveraged in linker design to modulate the amphipathic properties of a conjugate, thereby influencing its interaction with aqueous environments and biological membranes. Further research would be needed to quantify the specific impact of Fmoc-Adc(10)-ol as a linker component on solubility and bioavailability metrics.

Role in the Development of Hydrogel and Scaffold Architectures for Tissue Engineering

Fmoc-protected peptides and amino acids are recognized for their ability to self-assemble into nanofibrillar hydrogels, which serve as promising scaffolds for tissue engineering nih.govmdpi.comacs.orgnih.govbiorxiv.orgmanchester.ac.uk. These hydrogels mimic the extracellular matrix (ECM) and can provide a three-dimensional environment conducive to cell growth, adhesion, and differentiation nih.govnih.gov. While direct studies featuring Fmoc-Adc(10)-ol in hydrogel formation were not explicitly found, related Fmoc-dipeptides and Fmoc-amino acids, such as Fmoc-FF and Fmoc-Asp, have demonstrated successful self-assembly into stable hydrogels mdpi.comacs.orgbiorxiv.org. These materials offer tunable physicochemical properties and biocompatibility, making them suitable for applications in regenerative medicine, including bone and cartilage tissue engineering mdpi.combiorxiv.orgnih.govnih.gov. The decanoic acid chain and terminal hydroxyl group of Fmoc-Adc(10)-ol could potentially be incorporated into peptide amphiphiles or other self-assembling systems to modify their gelation properties, mechanical strength, or cell-interactive capabilities, thereby contributing to the design of advanced tissue engineering scaffolds.

Design of Molecular Imaging Probes and Activity-Dependent Anchoring Mechanisms

The development of molecular imaging probes relies on precisely engineered molecules that can target specific biological entities and report their presence. While direct applications of Fmoc-Adc(10)-ol in molecular imaging probes are not detailed in the provided search results, the general principles of probe design often involve conjugating targeting ligands to imaging moieties via linkers. The Fmoc group's role in peptide synthesis researchgate.net and the hydroxyl group's reactivity suggest Fmoc-Adc(10)-ol could be a component in creating peptide-based probes. For instance, peptide-based probes are utilized for molecular imaging of various biological processes, including cardiac fibrosis researchgate.net and tumor targeting nih.gov. The structure of Fmoc-Adc(10)-ol, as a functionalized fatty acid derivative, could potentially be integrated into lipid-based or peptide-lipid conjugates designed for enhanced cellular uptake or specific tissue localization. Furthermore, the concept of activity-dependent anchoring mechanisms implies that a molecule's attachment or behavior is modulated by biological activity. While not directly linked to Fmoc-Adc(10)-ol, studies on stimuli-responsive hydrogels and self-assembly mechanisms highlight how environmental cues can influence material properties researchgate.net. The incorporation of Fmoc-Adc(10)-ol into such systems could offer opportunities for creating probes that respond to specific cellular environments or biological signals.

Future Research Directions and Emerging Trends in Fmoc Adc 10 Ol Chemistry

Development of Next-Generation Linker Scaffolds and Chemical Building Blocks Based on the Fmoc-Adc(10)-ol Core

The Fmoc-Adc(10)-ol molecule serves as a foundational scaffold for the development of advanced linker systems. The ten-carbon chain provides significant length and flexibility, which is a critical parameter in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). nih.govexplorationpub.com The development of next-generation linkers from this core involves several strategies:

Modification of the Alkyl Chain: Researchers are exploring the introduction of heteroatoms (e.g., oxygen to form polyethylene (B3416737) glycol-like structures) within the decanyl chain to modulate the linker's hydrophilicity, solubility, and pharmacokinetic properties. nih.gov Altering the chain length is another key area of optimization to fine-tune the spatial distance between conjugated moieties. explorationpub.com

Functionalization of the Hydroxyl Group: The terminal alcohol is a key handle for derivatization. It can be converted into other functional groups, such as azides or alkynes, to enable bioorthogonal "click chemistry" reactions. nih.gov This allows for the efficient and specific conjugation of payloads or other molecular entities under mild, biocompatible conditions. bionordika.dk

Creation of Branched Architectures: The Fmoc-Adc(10)-ol backbone can be incorporated into more complex, branched linker designs. High-quality amino acid building blocks are crucial for the successful synthesis of peptides with high purity. iris-biotech.de Using orthogonally protected amino acids, it is possible to create multifunctional linkers capable of carrying multiple payloads or targeting ligands, leading to novel therapeutic constructs with enhanced efficacy or new mechanisms of action. sigmaaldrich.com

These advanced building blocks are essential for moving beyond simple linear linkers to sophisticated scaffolds that can actively modulate the properties and function of the final bioconjugate. iris-biotech.demerckmillipore.com

Integration of Computational Modeling and Rational Design for Predictive Linker Optimization

The optimization of linker performance is a complex challenge where properties like length, rigidity, and chemical composition critically influence the efficacy of a bioconjugate. nih.govexplorationpub.com To address this, computational modeling and rational design are becoming indispensable tools.

A standard protocol for linker design often involves empirical design followed by structural optimization through structure-activity relationship (SAR) analysis or by modeling the binding mode of the complete conjugate. nih.gov Computational approaches can predict how a linker based on the Fmoc-Adc(10)-ol scaffold will behave in a biological system. Key applications include:

Modeling of Ternary Complexes: In the context of PROTACs, the linker is not merely a spacer but plays a crucial role in enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. nih.gov Computational docking and molecular dynamics simulations can be used to model this complex, helping to select the optimal linker length and conformation to achieve efficient ubiquitination and subsequent degradation of the target protein. nih.gov

Predicting Physicochemical Properties: Algorithms can predict how modifications to the Adc(10)-ol backbone will affect key drug-like properties, including solubility, cell permeability, and metabolic stability. nih.govexplorationpub.com This predictive capability allows for the in silico screening of virtual linker libraries, prioritizing the synthesis of candidates with the most promising profiles and accelerating the development cycle. nih.gov

Structure-Based Linker Selection: By analyzing the solvent-exposed areas on the surface of a targeting protein or antibody, computational tools can guide the choice of linker attachment sites. explorationpub.com A structure-based computational simulation can be employed to predict the efficacy of different linkers for specific antibodies or proteins. researchgate.net This rational approach ensures that the linker optimally positions the payload without compromising the binding affinity of the targeting moiety.

This integration of computational design allows for a more hypothesis-driven approach to linker optimization, reducing the reliance on laborious and time-consuming empirical screening. nih.govmdpi.com

Expansion of the Scope of Bioconjugation Methodologies Employing Alkyl Amino Alcohol Linkers

The inherent functionality of alkyl amino alcohols like the Adc(10)-ol core makes them highly adaptable to a wide array of bioconjugation techniques. mdpi.com Bioconjugation is the process of covalently linking molecules, where at least one component is a biomolecule, to create novel constructs for therapeutic or diagnostic purposes. sigmaaldrich.com The expansion of these methodologies is a key trend.

Site-Specific Conjugation: A major goal in the field, particularly for ADCs, is the production of homogeneous conjugates where the payload is attached at a specific, defined site on the antibody. nih.gov The amino and alcohol groups of the Adc(10)-ol linker can be selectively modified to participate in site-specific reactions. For instance, the terminal alcohol can be oxidized to an aldehyde, which can then be selectively coupled to N-terminal serine residues on a protein. acs.org

Bioorthogonal Chemistry: The Adc(10)-ol scaffold can be readily functionalized with bioorthogonal handles (e.g., azides, alkynes, cyclooctynes) that react selectively with each other but not with native biological functional groups. bionordika.dkacs.org This allows for the assembly of complex bioconjugates in biological media and even within living cells. bionordika.dk

Enzymatic Ligation: Emerging techniques use enzymes like transglutaminase or peptide asparaginyl ligases (PALs) to achieve highly specific conjugation. nih.govadcreview.com Linkers derived from Fmoc-Adc(10)-ol can be designed to incorporate peptide sequences that are recognized by these enzymes, enabling precise, enzyme-mediated attachment of payloads to proteins. adcreview.com

Targeting Native Amino Acids: While cysteine and lysine (B10760008) are common targets for bioconjugation, methods are being developed to target other native amino acids. nih.govnih.gov The versatile chemistry of the Adc(10)-ol linker allows it to be adapted for these novel conjugation strategies, expanding the toolkit available to researchers. researchgate.net

The development of these diverse conjugation strategies enhances the precision and control over the final bioconjugate's structure, which is critical for its therapeutic performance. nih.gov

The table below summarizes key bioconjugation strategies and the role of the linker's functional groups.

| Conjugation Strategy | Linker Functional Group | Target on Biomolecule | Key Advantage |

| Amide Bond Formation | Amine (after Fmoc removal) | Carboxylic Acids (e.g., Asp, Glu side chains) | Stable and common linkage |

| Click Chemistry | Azide or Alkyne (derivatized from -OH) | Complementary Alkyne or Azide | High specificity and efficiency, biocompatible |

| Site-Specific Oxidation | Aldehyde (from -OH oxidation) | N-terminal Serine/Threonine | Precise control over conjugation site |

| Enzymatic Ligation | Peptide Motif (attached to linker) | Specific protein sequence | High selectivity and mild reaction conditions |

Exploration of Synergistic Applications with Novel Therapeutic Modalities and Biotechnological Platforms

The unique properties of linkers derived from Fmoc-Adc(10)-ol position them as critical components in several cutting-edge therapeutic and biotechnological platforms. adcreview.com The linker is a key determinant of the success of bioconjugate drugs. dtu.dk

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. nih.govexplorationpub.com The linker connects a ligand that binds the target protein to another ligand that recruits an E3 ubiquitin ligase. The length and flexibility provided by the Adc(10)-ol core are essential for achieving the correct spatial orientation of the two proteins to facilitate ubiquitination. explorationpub.comnih.gov

Peptide-Drug Conjugates (PDCs): Similar to ADCs, PDCs use peptides to target specific cells or tissues. The Fmoc-Adc(10)-ol linker is inherently suited for this modality, as it can be easily integrated into a peptide sequence during solid-phase peptide synthesis. researchgate.netsmolecule.com

Diagnostic Agents and Research Tools: Beyond therapeutics, these linkers can be used to attach fluorescent probes, imaging agents, or affinity tags to biomolecules. sigmaaldrich.com This enables applications in biological research, such as tracking protein localization and interactions within cells, and in medical diagnostics.

The versatility of the Fmoc-Adc(10)-ol scaffold ensures its continued relevance as researchers develop increasingly sophisticated and targeted therapeutic and diagnostic agents. adcreview.comdtu.dk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.